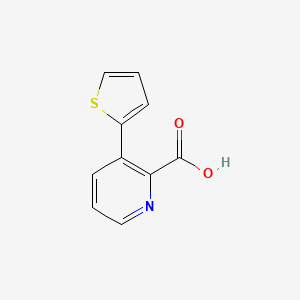

3-(Thiophen-2-YL)picolinic acid

Description

3-(Thiophen-2-YL)picolinic acid is a heterocyclic compound featuring a picolinic acid backbone substituted with a thiophene moiety at the 3-position. This structure combines the chelating properties of picolinic acid with the aromatic and electronic characteristics of thiophene, making it valuable in medicinal chemistry and materials science. Recent studies highlight its role in antifungal agents, where derivatives exhibit activity against pathogens like Fusarium graminearum (Fg) and Rhizoctonia solani (Rs) . Additionally, its structural analogs are explored as inhibitors of metallo-β-lactamases and biocatalysts in stereoselective reactions .

Properties

IUPAC Name |

3-thiophen-2-ylpyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2S/c12-10(13)9-7(3-1-5-11-9)8-4-2-6-14-8/h1-6H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYFWSUOFPRQFMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(=O)O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(Thiophen-2-yl)picolinic acid can be achieved through various synthetic routes. One common method involves the condensation of thiophene-2-carboxaldehyde with picolinic acid under acidic conditions. The reaction typically requires a catalyst such as p-toluenesulfonic acid and is carried out in a solvent like toluene at elevated temperatures . Another approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where thiophene-2-boronic acid is reacted with picolinic acid derivatives .

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. The choice of reagents, catalysts, and reaction conditions would be tailored to maximize yield and minimize costs.

Chemical Reactions Analysis

3-(Thiophen-2-yl)picolinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carboxyl group in picolinic acid can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo electrophilic substitution reactions on the thiophene ring, such as halogenation or nitration, using reagents like bromine or nitric acid.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the carboxyl group can produce 3-(thiophen-2-yl)picolinyl alcohol.

Scientific Research Applications

3-(Thiophen-2-yl)picolinic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research has explored its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Industry: It is utilized in the development of organic semiconductors and materials for electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Mechanism of Action

The mechanism of action of 3-(Thiophen-2-yl)picolinic acid is not fully understood, but it is believed to involve interactions with specific molecular targets. For example, picolinic acid derivatives are known to bind to zinc finger proteins, altering their structure and function . This binding can disrupt zinc-dependent processes, such as viral replication and cellular homeostasis . Additionally, the thiophene ring may interact with other biomolecules, contributing to the compound’s biological activity .

Comparison with Similar Compounds

Structural Isomerism and Substituent Effects

The position of the thiophene substituent on the picolinic acid ring significantly influences molecular interactions and bioactivity. Key analogs include:

Key Observations :

- Isomerism : Despite identical molecular weights (e.g., 3- vs. 5-thiophen-2-YL isomers), positional differences alter electronic distribution and steric hindrance, affecting binding to biological targets.

- Thiophene Orientation : The 2-YL vs. 3-YL thiophene substitution (e.g., in 6-position analogs) modulates aromatic stacking and hydrophobic interactions, critical for enzyme inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.